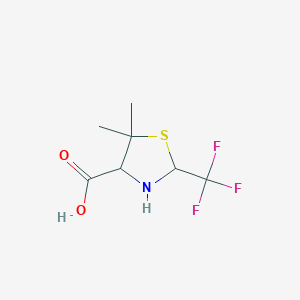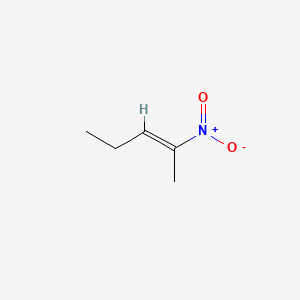![molecular formula C17H12N2O B14688027 10-Methoxynaphtho[2,1-b][1,5]naphthyridine CAS No. 33177-30-9](/img/structure/B14688027.png)
10-Methoxynaphtho[2,1-b][1,5]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methoxynaphtho[2,1-b][1,5]naphthyridine is a polycyclic aromatic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes a naphthalene ring and a pyridine ring The presence of a methoxy group at the 10th position adds to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 10-Methoxynaphtho[2,1-b][1,5]naphthyridine involves the Ullmann–Fetvadjian condensation. This reaction involves the condensation of arylamines with β-naphthol and paraformaldehyde. Specifically, 5-amino-2-methoxypyridine and 3-aminoquinoline are used as starting materials. The cyclization occurs at positions 6 and 4, respectively, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Ullmann–Fetvadjian condensation remains a viable route for large-scale synthesis. This method’s efficiency and the availability of starting materials make it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methoxynaphtho[2,1-b][1,5]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridines depending on the reagents used.
Applications De Recherche Scientifique
10-Methoxynaphtho[2,1-b][1,5]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Methoxynaphtho[2,1-b][1,5]naphthyridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer activity. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[f]naphtho[2,1-b][1,7]naphthyridine
- Dibenzo[b,h][1,6]naphthyridine
- Pyronaridine
Uniqueness
10-Methoxynaphtho[2,1-b][1,5]naphthyridine is unique due to the presence of the methoxy group at the 10th position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
33177-30-9 |
|---|---|
Formule moléculaire |
C17H12N2O |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
10-methoxynaphtho[2,1-b][1,5]naphthyridine |
InChI |
InChI=1S/C17H12N2O/c1-20-17-9-8-15-16(19-17)10-13-12-5-3-2-4-11(12)6-7-14(13)18-15/h2-10H,1H3 |
Clé InChI |
BZQSQYSXENSNFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=C1)N=C3C=CC4=CC=CC=C4C3=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


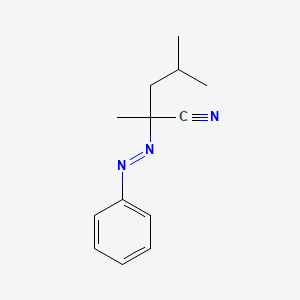
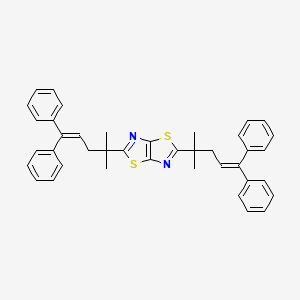
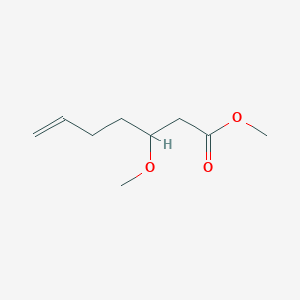
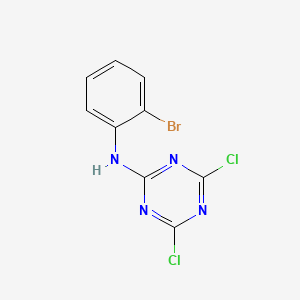


![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)
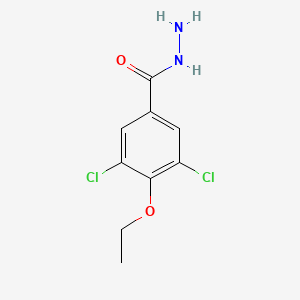
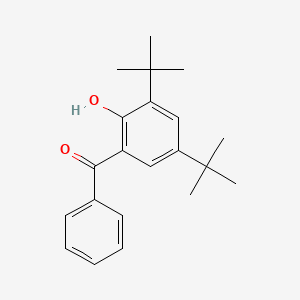
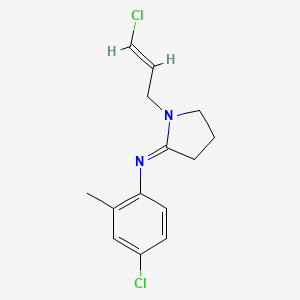
![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
